molecular formula C12H22N2O3 B1479103 3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one CAS No. 2097995-78-1

3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

Cat. No.: B1479103
CAS No.: 2097995-78-1
M. Wt: 242.31 g/mol
InChI Key: LMHVPRZBQBIYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Peptides

A new reagent, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), has been developed for the synthesis of N-protected amino acid-ASUD esters, which are useful in peptide synthesis. This method offers a stable, high-yield approach to producing active esters while maintaining the enantiomeric purity of the amino acid, thereby facilitating the synthesis of peptides without using DCC, a potent skin allergen (Rao et al., 2016).

Electrocatalytic Oxidation

Research into the electrocatalytic oxidation of racemic amines using a chiral 1-azaspiro[5.5]undecane N-oxyl radical has yielded mixtures of carbonyl compounds and amines with high current efficiency and enantiopurity, demonstrating its potential in asymmetric syntheses (Kashiwagi et al., 1999).

Synthesis of Spiroaminals

The 1-oxa-7-azaspiro[5.5]undecane ring system, found in natural and synthetic products with significant biological activities, represents a challenging target for chemical synthesis. Strategies for synthesizing these spiroaminals highlight their potential applications in developing new pharmacologically active compounds (Sinibaldi & Canet, 2008).

Antibacterial Agents

Exploration of spirocyclic derivatives of ciprofloxacin has led to the synthesis of new fluoroquinolone derivatives with activity against specific bacterial strains. This research underlines the potential of spirocyclic compounds in developing targeted antibacterial agents (Lukin et al., 2022).

Asymmetric Electrocatalysis

The modification of a graphite felt electrode with a chiral 1-azaspiro[5.5]undecane N-oxyl radical for the electrocatalytic oxidation of diols to optically active lactones showcases the potential of asymmetric electrosynthesis in producing enantiomerically enriched compounds (Kashiwagi et al., 2003).

Properties

IUPAC Name

3-amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c13-5-1-11(16)14-6-3-12(4-7-14)9-10(15)2-8-17-12/h10,15H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHVPRZBQBIYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)CCN)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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